molecular formula C14H20O2 B14057962 Methyl 5-(3-ethylphenyl)pentanoate

Methyl 5-(3-ethylphenyl)pentanoate

Cat. No.: B14057962
M. Wt: 220.31 g/mol
InChI Key: YEMMVMHVNXNQET-UHFFFAOYSA-N
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Description

Methyl 5-(3-ethylphenyl)pentanoate is an organic compound with the molecular formula C14H20O2. It is a methyl ester derivative of 5-(3-ethylphenyl)pentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(3-ethylphenyl)pentanoate can be synthesized through esterification reactions. One common method involves the reaction of 5-(3-ethylphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automated systems can be employed to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-ethylphenyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl 5-(3-ethylphenyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-(3-ethylphenyl)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl pentanoate: A simpler ester with similar chemical properties but lacking the ethylphenyl group.

    Ethyl pentanoate: Another ester with similar structure but different alkyl group.

    Methyl benzoate: An aromatic ester with different functional groups.

Uniqueness

Methyl 5-(3-ethylphenyl)pentanoate is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, biological activity, and applications compared to simpler esters.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 5-(3-ethylphenyl)pentanoate

InChI

InChI=1S/C14H20O2/c1-3-12-8-6-9-13(11-12)7-4-5-10-14(15)16-2/h6,8-9,11H,3-5,7,10H2,1-2H3

InChI Key

YEMMVMHVNXNQET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CCCCC(=O)OC

Origin of Product

United States

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